Product packaging for 2-Azacyclooctanone(Cat. No.:CAS No. 673-66-5)

2-Azacyclooctanone

Cat. No.: B1197962
CAS No.: 673-66-5
M. Wt: 127.18 g/mol
InChI Key: CJYXCQLOZNIMFP-UHFFFAOYSA-N
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Description

Overview of 2-Azacyclooctanone as a Cyclic Amide (Lactam)

This compound, also systematically known as azocan-2-one, is a heterocyclic organic compound classified as a lactam, which is a cyclic amide. It possesses the molecular formula C7H13NO and a molecular weight of approximately 127.18 g/mol ontosight.ainist.govchemeo.com. Other common synonyms for this compound include octahydroazocin-2-one, hexahydro-2(1H)-azocinone, 1-aza-2-cyclooctanone, ω-heptanolactam, enantholactam, and oenantholactam ontosight.ainist.govchemeo.comlabnovo.comncsu.edu.

Under standard conditions, this compound typically presents as a colorless solid ontosight.ai. Its melting point has been reported in the range of 145-147°C ontosight.ai. The compound exhibits solubility in polar solvents such as water and alcohols, and also in some non-polar solvents, making it versatile for various chemical reactions ontosight.aisigmaaldrich.com. It is generally considered stable under normal handling and storage conditions ontosight.ai.

The synthesis of this compound commonly involves the cyclization of 7-aminoheptanoic acid through a suitable reagent to form the characteristic lactam ring ontosight.ai. Alternative synthetic routes may include reactions of cyclic amines with appropriate carbonyl compounds or Schmidt-type formations of amides solubilityofthings.comlookchem.com.

Table 1: Key Identifiers and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC7H13NO ontosight.ainist.gov
Molecular Weight127.18 g/mol ontosight.ainist.gov
CAS Number673-66-5 ontosight.ainist.gov
PubChem CID13129 ontosight.ai
AppearanceColorless solid ontosight.ai
Melting Point145-147°C ontosight.ai
SolubilitySoluble in water, alcohols; also non-polar solvents ontosight.aisigmaaldrich.com

Significance of this compound in Contemporary Chemical Science

This compound holds significant importance in contemporary chemical science due to its multifaceted utility as a versatile chemical intermediate and its inherent structural features that enable diverse applications and research explorations.

Chemical Intermediate and Building Block: The compound serves as a crucial intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals ontosight.ailookchem.com. Its cyclic amide structure makes it a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds such such as azocines, piperidines, and pyrrolidines researchgate.net. Research has demonstrated its utility in drug design, for instance, in the development of angiotensin-converting enzyme (ACE) inhibitors, where lactam structures can replace specific peptide portions to influence inhibitory potency researchgate.net.

Biological Activity and Medicinal Chemistry: Academic research has investigated this compound and its derivatives for potential biological activities. Studies have explored its antimicrobial and antifungal properties ontosight.ai. Furthermore, compounds structurally similar to this compound have shown promise in medicinal chemistry as intermediates in the synthesis of biologically active molecules, with potential applications in drug development due to their structural features that can influence biological activity solubilityofthings.com. For example, novel benzazocine derivatives, which contain an eight-membered azocine (B12641756) ring, have demonstrated anticancer activity bioresources.com. It has also been identified as a phytonutrient in natural extracts, such as Azadirachta indica leaf extracts, where it is involved in the bio-reduction process for synthesizing silver nanoparticles ncsu.eduacs.org.

Plant Growth Regulation: A notable area of research focuses on this compound's role as a plant growth regulator. It exhibits plant growth inhibitory activity, influencing growth patterns in certain plant species lookchem.comresearchgate.net. Investigations into the structure-activity relationships of lactams, including this compound, have clarified that both the presence of the lactam ring and its size are crucial for this inhibitory activity.

Table 2: Plant Growth Inhibitory Activity of Lactams on Cress Radicles

Lactam CompoundRing SizeEC50 (M)Source
2-Pyrrolidinone (B116388)5-memberedNo activity
2-Piperidone6-membered6.2 x 10^-3
Caprolactam7-membered1.3 x 10^-3
This compound8-membered5.6 x 10^-4
2-Azacyclononanone9-membered1.7 x 10^-4
2-Azacyclotridecanone13-membered4.2 x 10^-4

Note: EC50 represents the concentration causing 50% inhibition of radicle growth.

Polymer Science and Physical Chemistry: In polymer science, poly(N-vinyl azacyclooctanone) (PVACO), a polymer derived from this compound, has been studied for its performance as a kinetic hydrate (B1144303) inhibitor, which is relevant in the oil and gas industry to prevent hydrate plugging in pipelines researchgate.net. Furthermore, fundamental studies on the physical chemistry of this compound include investigations into its conformational freedom using techniques like infrared spectroscopy and molecular mechanics calculations, suggesting the presence of multiple conformers researchgate.net. Research has also delved into the kinetics of acid-catalyzed proton exchange in this compound, attributing observed retardation in exchange rates to a high barrier of ring inversion in its N-protonation mechanism acs.org.

Scope and Objectives of the Research Outline

This research outline focuses on delineating the fundamental chemical and physical attributes of this compound, classifying it within the broader category of cyclic amides (lactams). A primary objective is to highlight its established and potential roles in various scientific disciplines, including its application as a synthetic intermediate and building block for complex organic molecules, its explored biological activities, its function as a plant growth regulator, and its relevance in polymer science. The outline aims to consolidate detailed research findings from diverse academic sources to provide a comprehensive understanding of the compound's significance in contemporary chemical science, strictly adhering to the specified content and source exclusions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B1197962 2-Azacyclooctanone CAS No. 673-66-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azocan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13NO/c9-7-5-3-1-2-4-6-8-7/h1-6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYXCQLOZNIMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCNC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25588-36-7
Record name 2(1H)-Azocinone, hexahydro-, homopolymer
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DSSTOX Substance ID

DTXSID60217672
Record name 2-Azacyclooctanone
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

673-66-5
Record name Enantholactam
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Record name 2-Azacyclooctanone
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Record name Hexahydroazocin-2(1H)-one
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Synthetic Methodologies for 2 Azacyclooctanone and Derivatives

Cyclization Reactions

Cyclization reactions are fundamental to the synthesis of cyclic compounds, including lactams. These methods typically involve the intramolecular reaction of a linear precursor to form the desired ring structure.

One common and direct method for synthesizing 2-azacyclooctanone involves the cyclization of appropriate linear precursors, notably amino acids or their derivatives. The cyclization of 7-aminoheptanoic acid is a typical route to form the this compound lactam ring. ontosight.aichemicalbook.com

In general, lactams can be formed by the cyclization of amino acids. um.edu.mtsmolecule.com This process can be achieved under various conditions, including heating amino acids in aqueous sodium hydroxide (B78521) or in the presence of dilute aqueous hydrochloric acid (e.g., 0.2 M). thieme-connect.de While direct examples for this compound specifically are limited in the provided context, the broader principle is well-established for lactam synthesis. For instance, titanium(IV) isopropoxide has been demonstrated to promote the cyclization of ω-amino acids to their corresponding lactams, yielding products in good to excellent yields. thieme-connect.de This highlights the utility of metal catalysts in facilitating such cyclizations.

Another approach involves the use of amino esters, where the intramolecular acyl substitution between the amine group and the ester moiety leads to lactam formation. The efficiency of this reaction often necessitates the in situ generation of the amine. thieme-connect.de

Reduction of Azocine (B12641756) Derivatives

The reduction of less saturated eight-membered nitrogen heterocycles, known as azocine derivatives, represents another pathway to obtain this compound and its saturated analogues.

This compound can be obtained through the controlled hydrogenation of azocine derivatives. smolecule.com Hydrogenation processes typically involve the addition of hydrogen across double or triple bonds, leading to more saturated compounds. While specific detailed examples of the direct hydrogenation of an azocine to this compound were not extensively detailed in the provided search results, the general principle of reducing azocines to more hydrogenated forms is a recognized synthetic strategy for these ring systems. For example, studies have shown the conversion of azocine structures into more saturated ketone derivatives through oxidation followed by hydrogenation. fishersci.se Furthermore, the preparation of N-substituted azacyclooctanones has been achieved via hydroboration-carbon monoxide insertion of bis-olefinic amine derivatives, followed by reductive ring closure, indicating the role of reduction in forming these cyclic structures from unsaturated precursors. researchgate.net

Ring Closure Reactions

Ring closure reactions encompass a broad range of methodologies where the final cyclic structure is formed by creating a new bond within a linear or acyclic precursor.

The synthesis of this compound can be achieved through ring closure reactions that involve the condensation or reaction of suitable carbonyl compounds with amines. smolecule.comsolubilityofthings.com A significant method in this category is the bismuth-catalyzed ring transformation of 1,4-diketones with primary amines, which has been shown to yield eight-membered ring lactams. researchgate.netnih.govscilit.comdntb.gov.ua This methodology is considered a valuable route for generating novel scaffolds in medicinal chemistry. researchgate.net

Beyond specific lactam syntheses, the broader concept of carbonyl-amine condensation is evident in reactions like the Paal-Knorr condensation/cyclization, which converts 1,4-diketones and primary amines into pyrroles. cem.com Although this reaction typically forms five-membered rings, it illustrates the fundamental reactivity between carbonyls and amines in ring-forming processes. Additionally, "four-component condensations" have been reported to facilitate the synthesis of eight-membered lactams with relative ease, involving a carbonyl compound, an amine, an isocyanide, and a carboxylic acid. fishersci.ca

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful and often enantioselective strategy for constructing complex molecular architectures, including medium-sized rings like this compound.

A notable organocatalytic strategy for the asymmetric synthesis of chiral eight-membered lactams involves a dipolar cyclization/fragmentation sequence. This method employs a chiral iridium (Ir) catalyst in combination with a Lewis acid and a base. Starting materials for this approach include aminophenyl vinyl alcohols and 2-acyl cyclobutanones. chinesechemsoc.orgchinesechemsoc.org This methodology has demonstrated high reaction efficiency and selectivity, yielding chiral eight-membered lactams with excellent enantiomeric excess (ee) and good diastereomeric ratios (dr). chinesechemsoc.org

For instance, a study reported the synthesis of chiral eight-membered lactams using this Ir-catalyzed asymmetric allylation and tandem ring cleavage of cyclobutanones. The reaction exhibited good substrate compatibility, affording products in high yields (71–91%) with high enantioselectivity (>97–>99% ee) and diastereoselectivity (7:1–17:1 dr). chinesechemsoc.org

Table 1: Representative Organocatalytic Synthesis of Chiral Eight-Membered Lactams chinesechemsoc.org

Starting Materials (Type)Catalyst System (Key Components)Yield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)
Aminophenyl vinyl alcoholsChiral Ir catalyst, Lewis acid, Base71–91>97–>99%7:1–17:1
2-Acyl cyclobutanonesChiral Ir catalyst, Lewis acid, Base71–91>97–>99%7:1–17:1

While the direct synthesis of this compound via organocatalysis is an active area of research, related organocatalytic methods have been developed for other eight-membered cyclic compounds, such as lactones. For example, N-heterocyclic carbene (NHC)-catalyzed formal high-order annulation reactions have been reported for the enantioselective synthesis of eight-membered lactones (oxocin-2-one scaffolds). nih.govbeilstein-journals.org Similarly, chiral bifunctional squaramide/DBU sequential catalysis has been utilized for the enantioselective synthesis of nonfused chiral eight-membered O-heterocycles, showcasing the versatility of organocatalysis in constructing various medium-sized rings. acs.org

Biosynthesis and Natural Occurrence

Role in Bio-reduction Processes

This compound has been identified as a significant component in certain bio-reduction processes. For instance, in the green synthesis of silver nanoparticles (AgNPs) utilizing leaf extracts of Azadirachta indica, this compound is among the phytonutrients found to be responsible for the reduction and resilience processes involved in converting silver ions (Ag⁺) to silver nanoparticles (Ag⁰). nist.govmitoproteome.orgmetabolomicsworkbench.orgnih.govnih.gov

Furthermore, in the context of microbial metabolism, the azacyclooctanone ring can undergo enzymatic reduction. Studies on the metabolism of manzamine alkaloids by Fusarium spp. propose that the reduction of an azacyclooctanone ring to a secondary alcohol moiety is a crucial step in the transformation of these metabolites. This enzymatic reduction is facilitated in the presence of NADPH. researchgate.net

Synthesis of Specific Derivatives

The nitrogen atom and the carbonyl group within the this compound ring provide active sites for various derivatization strategies, enabling the synthesis of complex molecules.

1-(2-chloroacetyl)-2-azacyclooctanone

The synthesis of 1-(2-chloroacetyl)-2-azacyclooctanone can be achieved through a method analogous to the preparation of other 1-(2-chloroacetyl)lactams, such as 1-(2-chloroacetyl)caprolactam. This general approach involves the reaction of chloroacetyl chloride with the corresponding lactam. For example, ε-caprolactam is reacted with chloroacetyl chloride in a mole ratio of 2:1.126 in toluene (B28343) under a nitrogen atmosphere. The mixture is initially cooled in an ice bath, then allowed to slowly warm to room temperature and react for 24 hours. Subsequent filtration of the insoluble caprolactam hydrochloride and evaporation of the solvent yield the desired 1-(2-chloroacetyl)caprolactam in an 85.0% yield. This methodology is directly applicable for the preparation of 1-(2-chloroacetyl)-2-azacyclooctanone. researchgate.netbeilstein-journals.orgvdoc.pub

N-Alkylation and Acylation Reactions

The nitrogen atom within the this compound ring is nucleophilic, making it susceptible to N-alkylation and acylation reactions. These reactions involve the nitrogen atom reacting with alkyl or acyl halides, respectively, to form N-substituted derivatives. Such modifications can lead to compounds with altered chemical and biological properties. An illustrative example of an acylation reaction involves treating neat this compound with an acylating agent at 60 °C overnight, which results in the formation of an N-acylated product as a white solid after workup.

Synthesis of Diazocines via Ring Expansion

Reactivity and Reaction Mechanisms

General Amide and Cyclic Compound Reactivity

As a cyclic amide, 2-azacyclooctanone participates in reactions characteristic of both amides and cyclic compounds. The amide nitrogen can undergo N-alkylation and acylation, leading to the formation of various derivatives. Under acidic or basic conditions, it is susceptible to hydrolysis, yielding the corresponding carboxylic acid and amine. Furthermore, treatment with acids can convert this compound into iminium salts, which serve as valuable intermediates in organic synthesis. The conformational freedom of this compound has been investigated, with its infrared spectrum suggesting the presence of two conformers with nearly equivalent free energy. Molecular mechanics (MM2) calculations corroborate these findings. oup.com

Proton Exchange Mechanisms

The proton exchange mechanisms of this compound, particularly under acid-catalyzed conditions, have been a subject of detailed study, revealing insights into its conformational dynamics and the favored mechanistic pathways.

The kinetics of acid-catalyzed proton exchange in lactams, including this compound, have been investigated using techniques such as NMR line-broadening and computer simulation methods. oup.com Studies have shown a significant retardation in the exchange rate constants for this compound compared to smaller lactams, such as 5- and 7-membered rings. oup.comresearchgate.net This observed slowing of the exchange rate is directly linked to the structural characteristics of the eight-membered ring.

The retardation in proton exchange rates for this compound is attributed to a high barrier of ring inversion associated with the N-protonation mechanism in lactams. oup.com This high conformational barrier impedes the facile protonation at the nitrogen atom, which is a crucial step in the N-protonation pathway of amide proton exchange.

For this compound, the imidic acid mechanism is concluded to be the dominant pathway for acid-catalyzed proton exchange. oup.comresearchgate.net This contrasts with lactams possessing much lower barriers to ring inversion, where the acid-catalyzed proton exchange proceeds predominantly via the N-protonation mechanism, as predicted by inductive effects. The preference for the imidic acid mechanism in this compound highlights the significant influence of its conformational rigidity on its reactivity.

Transamidative Ring Expansion

This compound units have been demonstrated to be involved in the construction of larger cyclic systems through transamidative ring expansion reactions. For instance, the linking of this compound units, either directly or successively, has been explored using 1,4-dihalogenobutanes or 1,4-dihalogenobut-2-ynes. scribd.comsciencemadness.orgsemanticscholar.org A notable application of this principle is in the synthesis of the alkaloid homaline. This synthesis involved an amination and transamidative ring expansion starting from N-(3-chloropropyl)-4-phenylazetidin-2-one in liquid ammonia, followed by N-methylation, to produce intermediates such as (±)-5-methyl-4-phenyl-1,5-diazacyclooctan-2-one, which incorporates a larger cyclic structure derived from or related to the this compound framework. scribd.comsciencemadness.orgsemanticscholar.org

Radical Reactions and Functionalization

While radical reactions and C(sp3)–H functionalization represent a rapidly expanding area in organic chemistry for the modification of complex molecules, including heterocycles, specific detailed research findings focusing solely on this compound in these types of reactions are not extensively reported in the readily available literature. General principles of radical chemistry, such as hydrogen-atom transfer (HAT) and the generation of nitrogen-centered radicals (NCRs), are broadly applicable to amides and nitrogen-containing heterocycles. These methods offer opportunities for C-H functionalization and cross-coupling reactions, enabling streamlined synthetic routes and diversification of chemical structures. The potential for this compound to participate in such radical-mediated transformations, including C-H amination or functionalization of its cyclic backbone, remains an area for further specific investigation.

Nitrogen-Centered Radicals in sp2 System Functionalization

Nitrogen-centered radicals (NCRs) are highly reactive intermediates extensively utilized in organic synthesis. These radicals, which include σ-iminyl, π-aminyl, π-amidyl, and π-aminium species, are generated through methods such as homolytic cleavage, reductive/oxidative conditions, and proton-coupled electron transfer (PCET). mdpi.com NCRs play a significant role in the functionalization of sp2 systems, enabling the synthesis of complex structures without the need for pre-functionalization. acs.org For instance, iminyl radicals, characterized by a single electron in an sp2-hybridized orbital and a planar structure, are considered nucleophilic and can participate in additions to π-systems. acs.org While nitrogen-centered radicals are broadly applied in the functionalization of sp2 moieties, specific documented instances of this compound directly participating as a substrate or generating nitrogen-centered radicals for sp2 system functionalization were not identified in the available literature.

Electron-Transfer Photoredox Catalysis

Electron-transfer photoredox catalysis involves the use of photocatalysts that, upon light absorption, facilitate electron transfer processes to generate reactive radical intermediates. acs.org This methodology has gained prominence for its mild reaction conditions and ability to enable challenging transformations, including C-N coupling reactions and enantioseoselective reactions. youtube.comnih.govcapes.gov.br Photoredox catalysis can operate through reductive or oxidative quenching cycles, where the photocatalyst either reduces an acceptor or oxidizes a donor, respectively. youtube.com Despite the broad utility of electron-transfer photoredox catalysis in modern synthetic chemistry for generating various radical species, specific documented examples detailing the involvement of this compound as a substrate or product in reactions mediated by electron-transfer photoredox catalysis were not found in the reviewed literature.

C-H Amination and (Di)amination of Alkenes

C-H amination and the (di)amination of alkenes represent powerful synthetic strategies for incorporating amine functional groups into organic molecules, often without the need for prior functionalization. acs.org These reactions frequently proceed via radical-mediated pathways involving nitrogen-centered radicals. acs.org Intermolecular amination reactions can lead to the formation of aniline (B41778) derivatives, which are crucial in drug discovery. acs.org Similarly, the functionalization of olefins through these methods can yield difunctionalized structures with high anti-Markovnikov regioselectivity. acs.org While these transformations are significant applications of nitrogen-centered radicals, specific documented examples of this compound participating in C-H amination or (di)amination of alkenes were not identified in the available research.

Transannular Hydrogen Abstraction

This compound and its derivatives are known to undergo transannular hydrogen abstraction, a process where a hydrogen atom is abstracted from a non-adjacent carbon atom within the same ring system. This type of intramolecular reaction is characteristic of medium-sized rings.

One notable instance involves this compound (I) itself. When subjected to a Beckmann rearrangement followed by hydrolysis, it yields succinic acid through an intermediate, 1,5-diazacyclononane-6,9-dione (II), a transformation that indicates the occurrence of transannular hydrogen abstraction. acs.org

Further evidence comes from the photolysis of N-nitroso-2-azacyclooctanone. During this reaction, transannular hydrogen abstraction and subsequent substitution are observed. vdoc.pub Mechanistic studies suggest that the molecule predominantly reacts in a conformation that positions a hydrogen atom on C-5 in close proximity to the nitrogen radical, facilitating a six-membered transition state for the abstraction. vdoc.pub

Another example involves N-chloro-2-azacyclooctanone, which also undergoes transannular hydrogen abstraction followed by chlorine abstraction. chemeo.com This reactivity highlights the propensity of the this compound scaffold to engage in intramolecular radical processes due to its ring size and conformational flexibility, allowing for the formation of reactive intermediates and subsequent bond formations within the ring system.

Polymerization Studies and Polymer Chemistry

Ring-Opening Polymerization (ROP)

Hydrolytic Ring Opening Polymerization

Hydrolytic ring opening polymerization (ROP) is a well-established industrial method for the polymerization of lactams. mdpi.com This process typically involves the ring opening of the lactam monomer to form a polyamide. google.com While the general principle of hydrolytic ROP applies to lactams, specific detailed research findings focusing solely on the hydrolytic ring opening polymerization of 2-azacyclooctanone are not extensively detailed in readily available literature, though it is a known pathway for lactam polymerization. google.com

N-Acyl Lactam Polymerization with Carboxylic Acid Initiators

The polymerization of N-acyl lactams using carboxylic acid initiators at high temperatures has been reported. google.com Polymers derived from this compound through this method are characterized by their white to yellow-gold coloration. google.com This polymerization yields ring-opened polyamides with N-acyl substituents. google.com

Polymerization of N-Vinyl Azacyclooctanone (PVACO)

Poly(N-vinyl azacyclooctanone) (PVACO) has been successfully synthesized, with its cloud point being tunable based on the polymerization method and the resulting polymer's molecular weight. colab.ws Under identical polymerization conditions for N-vinyl lactams with 5- to 8-membered rings, the molecular weight of the polymer tends to decrease as the ring size of the monomer increases. This phenomenon is likely attributed to the relative steric effects exerted by the monomers during the polymerization process. colab.ws

Copolymerization with Hydrophilic Monomers

N-vinylazacyclooctanone (VACO) has been copolymerized with various hydrophilic monomers, including other N-vinyl lactams with 5- to 7-membered rings such as N-vinyl pyrrolidone (VP), N-vinyl-N-methyl acetamide (B32628) (VIMA), and N-vinyl acetamide (NVA). nih.govfishersci.fi Studies have shown that certain copolymers exhibit superior performance compared to the PVACO homopolymer. For instance, 1:1 VACO/VIMA copolymers demonstrated better kinetic hydrate (B1144303) inhibitor (KHI) performance than PVACO. nih.govfishersci.fi Among the N-vinyl lactam copolymers, the 1:1 VP/VACO copolymer was identified as particularly effective. nih.govfishersci.fi

Comparison with Poly(N-vinyl caprolactam) (PVCap)

Poly(N-vinyl azacyclooctanone) (PVACO) has been shown to be a more potent kinetic hydrate inhibitor (KHI) compared to other poly(N-vinyl lactam)s with 5- to 7-membered rings, including poly(N-vinyl caprolactam) (PVCap), when synthesized under similar conditions and possessing comparable molecular weights. colab.ws Research indicates a trend where the KHI performance of N-vinyl lactam polymers improves with an increase in the lactam ring size. This hierarchy of inhibition performance can be generally observed as Poly(N-vinyl pyrrolidone) (PVP) < Poly(N-vinyl piperidone) (PVPip) < Poly(N-vinyl caprolactam) (PVCap) < Poly(N-vinyl azacyclooctanone) (PVACO). researchgate.net

Applications in Polymer Science

Kinetic Hydrate Inhibitors (KHIs) in Oil and Gas

Kinetic hydrate inhibitors (KHIs) are water-soluble polymers employed in the oil and gas industry to prevent the formation of gas hydrate plugs in production flow lines. colab.wsnih.gov These polymers function by delaying both the nucleation and, typically, the crystal growth of gas hydrates. colab.ws

PVACO has demonstrated significant efficacy as a KHI, particularly for Structure II hydrate-forming natural gas mixtures. colab.wsnih.govfishersci.fi Its performance as a KHI is notable, often surpassing that of other poly(N-vinyl lactam)s. colab.ws The effectiveness of PVACO and its copolymers as KHIs can be further enhanced by the addition of synergists, such as 2-butoxyethanol (B58217) (BGE). colab.wsnih.govfishersci.fi

Comparative KHI Performance of Poly(N-vinyl lactam) Homopolymers researchgate.net

Polymer AcronymMonomer Ring SizeKHI Performance (Relative)
PVP5-memberedGood
PVPip6-memberedBetter
PVCap7-memberedEven Better
PVACO8-memberedMost Powerful

KHI Performance of VACO Copolymers nih.govfishersci.fi

Copolymer CompositionKHI Performance Relative to PVACO Homopolymer
1:1 VACO/VIMASuperior
1:1 VP/VACOBest among N-vinyl lactam copolymers
Other VACO/VIMA ratiosLess effective
1:1 N-vinyl lactam/NVAWorse than 1:1 N-vinyl lactam/VIMA

Production of Polyesters and Polyurethanes

Beyond its application as a KHI, this compound is involved in the production of other significant polymeric materials, namely polyesters and polyurethanes. google.comepo.orgepo.orgsemanticscholar.org Specifically, polymers derived from 1-(2-chloroacetyl) lactams, including 1-(2-chloroacetyl)-2-azacyclooctanone, are useful as reactants in the formation of polyesters and polyurethanes. google.com These polymers can be synthesized by heating the 1-(2-chloroacetyl) lactams, with polymerization also occurring spontaneously at room temperature over a period of two to three days. google.com The resulting poly(1-oxy-3-lactam vinylenes) can be white to yellow-gold in color when derived from this compound. google.com These polymers can also act as activators for lactam polymerization to form new types of nylon "comb polymers" and possess the ability to complex metals or cations. google.com

Biological and Medicinal Chemistry Research

Plant Growth Regulation

2-Azacyclooctanone has been identified as a compound with notable effects on plant physiology, particularly in the inhibition of growth. chemicalbook.comlookchem.comchemdad.com This activity is part of a broader chemical communication among plants known as allelopathy, where one plant releases substances that influence the growth and development of another. clockss.org

Plant Growth Inhibitory Activity

Research has established that this compound exhibits significant inhibitory activity against the growth of cress (Lepidium sativum L.) radicles. clockss.org Studies have shown that lactams with rings ranging from six to nine members, as well as a thirteen-membered ring lactam, display considerable inhibitory effects at concentrations between 10⁻³ and 10⁻⁴ M. clockss.org This inhibitory action positions this compound and related lactams as potential models for developing new agricultural chemicals. clockss.org

Modulation of Phytohormonal Activity

The inhibitory effects of lactams like this compound are intrinsically linked to their interaction with plant hormonal pathways. While the precise mechanisms are still under investigation, the growth inhibition observed suggests an interference with the normal hormonal balance that governs plant development. Allelochemicals can influence various physiological processes, and the activity of this compound points towards a modulation of phytohormonal signals that regulate cell elongation and division in root tissues.

Structure-Activity Relationships for Inhibitory Activity (e.g., lactam ring size)

The potency of plant growth inhibition by lactams is critically dependent on the size of the lactam ring. clockss.org A systematic study of various lactams revealed a clear structure-activity relationship. The inhibitory activity generally increases with the carbon number of the lactam, with the exception of 2-azacyclononanone, which is the most potent in the series. clockss.org

The order of inhibitory activity for different lactam ring sizes against cress radicle growth is as follows: nine-membered > thirteen-membered > eight-membered (this compound) > seven-membered > six-membered. clockss.org In contrast, the smallest ring lactam, 2-pyrrolidinone (B116388) (a five-membered ring), and corresponding open-chain amino carboxylic acids showed no inhibitory activity, highlighting the crucial role of the lactam ring structure and size in this biological effect. clockss.org

Compound NameRing SizeInhibitory Activity RankingEC₅₀ (M)
2-Azacyclononanone9-membered11.7 x 10⁻⁴
2-Azacyclotridecanone13-membered2N/A
This compound8-membered3N/A
Caprolactam7-membered4N/A
2-Piperidinone6-membered5N/A
2-Pyrrolidinone5-memberedInactiveN/A

Derivatives in Medicinal Chemistry

The structural framework of lactams, including this compound, has served as a foundation for the development of derivatives with a range of medicinal applications.

Antitumor Properties

The quest for novel anticancer agents has led researchers to explore various heterocyclic compounds. While direct studies on the antitumor properties of this compound are not extensively documented in the provided context, the broader class of lactam-containing molecules has shown promise. For instance, derivatives of 1-azaanthracene-2,9,10-trione, which feature a lactam scaffold, have demonstrated significant in vitro antitumor activity. mdpi.com Specifically, the unsubstituted 1-azaanthracenetrione derivative exhibited potent and selective activity against lung cancer cell lines. mdpi.com Furthermore, structural modifications of other lactam-containing compounds have yielded derivatives with enhanced anticancer activity against various cancer cell lines, including androgen-refractory prostate cancer. nih.gov

Antimicrobial Activities

Lactam-containing structures are famously represented by β-lactam antibiotics, which are cornerstones of antimicrobial therapy. mdpi.comfrontiersin.org These compounds function by inhibiting bacterial cell wall synthesis. mdpi.comfrontiersin.org While this compound itself is not a classical antibiotic, its derivatives have been investigated for antimicrobial potential. For example, quaternized derivatives of this compound have been shown to possess bactericidal and fungicidal properties. googleapis.com Additionally, other synthesized 2-azetidinone derivatives, a class of β-lactams, have exhibited mild to moderate antimicrobial activities against various Gram-positive and Gram-negative bacteria and fungal strains. sphinxsai.com

Enzyme Inhibition

Research into treatments for neurodegenerative conditions like Alzheimer's disease has focused on cholinesterase inhibitors. While direct studies on this compound are limited, derivatives have been investigated. For instance, an oxazocine molecule derived from this compound demonstrated decreased potency as an acetylcholinesterase (AChE) inhibitor but showed marked selectivity for butyrylcholinesterase (BChE). This selectivity is significant, as BChE levels increase relative to AChE during the progression of Alzheimer's disease, making selective BChE inhibition a strategic therapeutic approach.

In the context of managing type 2 diabetes, the inhibition of α-amylase and α-glucosidase—enzymes responsible for carbohydrate digestion—is a key therapeutic strategy. This compound has been identified as a constituent in plant extracts that exhibit inhibitory activity against these enzymes.

Gas chromatography-mass spectrometry (GC-MS) analysis identified this compound in macerated extracts of the plant Adiantum incisum, which were found to be rich in this ketone (22.57%). pakbs.org These extracts demonstrated α-amylase inhibitory activity. pakbs.org Similarly, this compound was detected in ethanolic extracts of green banana (Musa sapientum) peel. nih.gov These extracts showed potent inhibitory effects against both α-amylase and α-glucosidase, with the peel extract exhibiting higher efficacy than extracts from the pulp or the whole fruit. nih.gov

Table 1: Inhibitory Activity of Extracts Containing this compound

Note: The IC50 values represent the concentration of the entire extract required for 50% inhibition, not of the isolated this compound compound. pakbs.orgnih.gov

Anticonvulsant Properties

While various heterocyclic compounds are known to possess anticonvulsant properties, research specifically detailing the anticonvulsant activity of this compound itself is not extensively documented in the reviewed literature. However, the broader class of lactams and other nitrogen-containing heterocycles are frequently investigated for this purpose. For example, derivatives of arylalkylimidazoles and hexahydropyrimidine-2,4-diones have been synthesized and evaluated for their anticonvulsant effects. researchgate.netnih.gov These studies underscore the potential of heterocyclic scaffolds in developing new anticonvulsant agents, though direct evidence for this compound remains an area for further investigation.

Role as Chemical Scaffold for Drug Development

The structural framework of this compound makes it a useful scaffold in medicinal chemistry. Researchers have explored linking this compound units, either directly or through spacers like 1,4-dihalogenobutanes, to construct larger, more complex molecular architectures. researchgate.net This strategy allows for the creation of diverse libraries of compounds with potential therapeutic applications. One such example is the synthesis of (±)-5-Methyl-4-phenyl-1,5-diazacyclooctan-2-one, which utilizes a related azetidinone that can be conceptually linked to the expansion of lactam rings. researchgate.net The ability to build upon the this compound core highlights its utility as a foundational element in designing novel, biologically potent molecules.

Intermediate in Synthesis of Biologically Active Molecules

This compound is a recognized intermediate in the synthesis of more complex, biologically active compounds. musechem.com Its chemical properties allow it to be a starting point for various transformations. For example, it can be converted into an iminoether, which serves as a precursor for other functionalized eight-membered ring systems. It is also used in the preparation of compounds like N-(carbomethoxy)-5-azacyclooctanone through hydroboration-carbon monoxide insertion reactions. The role of this compound as a readily available intermediate is crucial for the efficient synthesis of novel pharmaceutical and agrochemical agents. ontosight.ai

Conformational Studies in Biological Systems

Understanding the three-dimensional shape, or conformation, of a molecule is critical for drug design, as it dictates how a molecule interacts with biological targets. Conformational analysis of this compound has been a subject of study. Infrared spectroscopy and molecular mechanics (MM2) calculations have suggested the presence of at least two stable conformers of this compound that exist in nearly equal free energy. unict.it These computational and spectroscopic studies help to elucidate the preferred shapes of the lactam ring, which is vital information when using it as a scaffold to design inhibitors that must fit precisely into an enzyme's active site. unict.it For instance, such analyses were instrumental in understanding the binding of lactam-based inhibitors to the angiotensin-converting enzyme (ACE). unict.it

Relevance to Growth Hormone Inhibitors (e.g., Melanin Concentrating Hormone)

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a significant role in the regulation of various physiological functions in mammals, including the control of feeding behavior and energy balance. nih.govnih.gov It interacts with specific G-protein-coupled receptors (GPCRs), such as the orphan receptor SLC-1, to exert its effects. nih.gov The biological activity of MCH is intrinsically linked to its conformation, which is maintained by a crucial disulfide linkage. core.ac.uk

Molecular Dynamics and NMR in Conformational Analysis

Molecular dynamics (MD) simulations and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating the conformational landscape of flexible molecules like this compound and its derivatives. These techniques provide detailed insights into the three-dimensional structures and dynamic behavior of molecules in solution.

In the context of MCH research, ¹H NMR conformational studies have been performed on linear and cyclic fragments of the hormone. core.ac.uk These experimental studies, in conjunction with MD simulations, have revealed the existence of major conformational families. A key feature identified in these studies is a transannular hydrogen bond involving the side chain of a tyrosine residue, which is believed to be important for stabilizing the biologically active conformation. core.ac.uk

Furthermore, MD simulations have been employed to study the inhibition mechanism of polymers containing lactam rings, such as poly(N-vinyl azacyclooctanone) (PVAco), in the context of gas hydrate (B1144303) inhibition. researchgate.net These studies have shown that the size of the lactam ring influences the inhibitor's performance, with larger rings generally showing better inhibition. researchgate.netresearchgate.net The simulations indicate that these inhibitors can disturb the local water structure and adsorb onto hydrate cages, demonstrating a dual mechanism of action. researchgate.net Analysis of molecular reactivity and inhibitor-water interactions through these computational methods helps in understanding the working principles of such inhibitors and aids in the screening and design of new ones. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound. It provides detailed information about the carbon and proton framework, enabling structural confirmation and the study of dynamic processes.

Structure Elucidation

Both ¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of this compound. The chemical shifts and coupling constants of the protons and carbons in the molecule are unique and serve as a fingerprint for its structure. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound typically shows distinct signals for the protons at different positions of the seven-membered ring. The chemical shifts are influenced by their proximity to the amide functional group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is characteristically downfield shifted.

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (ppm) Multiplicity
¹H Varies Multiplets
¹³C Varies -

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Mechanistic Investigations (e.g., Beckmann rearrangement)

NMR spectroscopy is an invaluable tool for monitoring the progress of chemical reactions involving this compound, such as its formation via the Beckmann rearrangement of cycloheptanone (B156872) oxime. High-resolution mass spectrometry (HRMS) can also be used alongside NMR in these mechanistic studies. lookchem.com By acquiring NMR spectra at different time intervals, researchers can track the disappearance of starting materials and the appearance of products, providing insights into reaction kinetics and mechanisms. In some cases, in-situ NMR techniques are employed to observe the reaction as it happens in the NMR tube, offering a real-time view of the transformation.

Conformational Studies (e.g., carbodiimide (B86325) ring systems)

The seven-membered ring of this compound is flexible and can adopt various conformations. While detailed conformational studies specifically on this compound are not extensively documented in the provided results, the infrared spectrum in dilute chloroform (B151607) solution suggests the presence of two conformers of nearly equal free energy. massbank.eu NMR spectroscopy, particularly through the analysis of coupling constants and the use of techniques like Nuclear Overhauser Effect (NOE) spectroscopy, is a powerful method for determining the preferred conformations of cyclic molecules. Such studies are crucial for understanding how the shape of the molecule influences its reactivity and interactions with other molecules, for instance, when incorporated into larger systems like polyamide ribbons. massbank.eu

Solid-State NMR (CP/MAS) for Polymers

This compound is a monomer used in the synthesis of polyamides, such as Nylon 7. Solid-state NMR, specifically Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, is a key technique for characterizing the structure and dynamics of these polymers in the solid state. This technique provides information on the different crystalline forms, chain packing, and molecular motions within the polymer matrix. For instance, ¹³C CP/MAS NMR can distinguish between different amide conformations and identify monomer units within copolymers. guidechem.com

Proton Exchange Kinetics via NMR Line-Broadening

The amide proton (N-H) of this compound can undergo exchange with protons from the solvent or other molecules. The rate of this exchange can be studied using NMR spectroscopy by analyzing the broadening of the N-H proton signal. This line-broadening is dependent on factors such as temperature, pH, and the presence of catalysts. These studies provide valuable information about the acidity of the amide proton and the dynamics of intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of this compound. nist.govarchive.org It is also instrumental in identifying the compound in complex mixtures and elucidating its structure through fragmentation analysis. solubilityofthings.com

In electron ionization (EI) mass spectrometry, this compound is bombarded with high-energy electrons, causing it to ionize and fragment. nist.gov The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the mass of the intact molecule, and a series of fragment ion peaks at lower mass-to-charge (m/z) ratios. nist.govmassbank.eu The fragmentation pattern is a unique characteristic of the molecule and can be used for its identification. libretexts.org The NIST Mass Spectrometry Data Center provides reference spectra for this compound. nist.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for the analysis of volatile compounds like this compound. nih.gov In this technique, the components of a mixture are first separated by gas chromatography and then detected by a mass spectrometer. This allows for the identification and quantification of this compound even in complex samples.

Table 2: Key Peaks in the Electron Ionization Mass Spectrum of this compound

m/z Relative Intensity (%) Possible Fragment
127 30.3 Molecular Ion [M]⁺
99 100 [M-CO]⁺
98 56.2 [M-CO-H]⁺
81 9.8
70 48.4
69 43.4
56 81.1
55 80.3
43 63.0

Data sourced from MassBank. massbank.eu The relative intensities can vary slightly between instruments.

Structure Elucidation

The precise three-dimensional arrangement of atoms in this compound is confirmed through powerful analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. For this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule. researchgate.netchemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum help to map out the connectivity of the protons in the seven-membered ring. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment, including the characteristic signal for the carbonyl carbon of the lactam group. researchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, can further establish the connectivity between protons and carbons, providing unambiguous structural confirmation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a vital tool for investigating the mechanisms of chemical reactions involving this compound. lookchem.com Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, which allows for the determination of the elemental composition of molecules, intermediates, and products. vdoc.pub This high precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. In mechanistic studies, HRMS can be used to identify transient intermediates and track the course of a reaction, providing critical insights into the reaction pathway. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Bioactive Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical method for separating and identifying individual components within a complex mixture. This technique has been instrumental in identifying this compound as a bioactive compound in various natural sources. ncsu.edupakbs.org In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the chromatography column. As each component elutes from the column, it is ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that serves as a molecular fingerprint. nist.gov

For instance, GC-MS analysis of extracts from the medicinal plant Adiantum incisum identified this compound as a significant component, constituting 22.57% of the compounds detected in a macerated sample. pakbs.orgresearchgate.net It has also been identified in extracts from Azadirachta indica (Neem) leaves and green banana peels, suggesting its presence across different plant species. ncsu.eduresearcher.lifenih.gov The identification is achieved by comparing the retention time and the mass spectrum of the unknown peak to that of a known standard or by matching the spectrum to established libraries like the National Institute of Standards and Technology (NIST) database. ncsu.edu

Source Extraction Method Compound Detected Peak Area (%) Retention Time (min)
Adiantum incisumMacerationThis compound22.576.8
Azadirachta indica (Neem) LeafNot SpecifiedThis compound--
Green Banana PeelEthanolic ExtractThis compound-12.384

Data sourced from multiple research findings. ncsu.eduresearchgate.netnih.gov Note: Peak area and retention time can vary based on the specific GC-MS conditions.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy and its more advanced counterpart, Fourier Transform Infrared (FTIR) spectroscopy, are powerful techniques for identifying the functional groups present in a molecule. eag.comnih.gov These methods are based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. pressbooks.pub

Functional Group Identification

The FTIR spectrum of this compound provides a unique "fingerprint" characterized by specific absorption bands that confirm its chemical structure. eag.com The most prominent features in its spectrum include:

N-H Stretching: A band in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the secondary amide group.

C-H Stretching: Bands typically found just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds in the methylene (B1212753) (-CH₂) groups of the ring. mdpi.com

C=O Stretching (Amide I band): A strong, sharp absorption peak typically located around 1630-1680 cm⁻¹. This is one of the most characteristic peaks for a lactam and is due to the carbonyl group stretching vibration. researcher.lifemdpi.com

N-H Bending (Amide II band): A band often found near 1540-1550 cm⁻¹, which arises from the in-plane bending of the N-H bond coupled with C-N stretching. mdpi.com

These characteristic absorption bands allow for the rapid and non-destructive identification of the key functional groups within the this compound molecule. mdpi.comresearchgate.net

Functional Group Vibrational Mode **Typical Wavenumber (cm⁻¹) **
N-HStretching3200 - 3400
C-H (alkane)Stretching2850 - 2960
C=O (amide)Stretching (Amide I)1630 - 1680
N-HBending (Amide II)1540 - 1550

This table represents typical IR absorption ranges for the functional groups present in this compound. researcher.lifemdpi.com

Polymer Configuration Confirmation

FTIR spectroscopy is extensively used to study the polymerization of this compound to form poly(enantholactam), commonly known as Nylon 7. intertek.com The technique can confirm the successful polymerization and provide insights into the configuration and structure of the resulting polymer. researchgate.net By comparing the spectrum of the monomer to that of the polymer, chemists can observe the disappearance of monomer-specific peaks and the appearance of polymer-specific bands. The characteristic amide I and amide II bands are prominent in the polymer's spectrum, and their precise positions can give clues about hydrogen bonding and the crystalline structure of the polyamide. mdpi.comchemrxiv.org This makes FTIR an invaluable tool for quality control in polymer manufacturing and for research into the properties of these materials. zenodo.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org Molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the UV-Vis range. pasg.nhs.uk

For this compound, the key chromophore is the carbonyl group (C=O) of the lactam. Simple ketones and amides typically exhibit a weak absorption band in the UV region, around 270-300 nm, which is attributed to the n → π* transition. masterorganicchemistry.com This transition involves exciting a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. While this absorption is generally weak compared to π → π* transitions in conjugated systems, its presence can be a useful piece of evidence in the characterization of the molecule. vdoc.pubmasterorganicchemistry.com

Spectroscopic and Analytical Characterization in Research

The chemical compound 2-Azacyclooctanone, also known as Enantholactam or Capryllactam, is a subject of interest in various research fields, where its unique structural and electronic properties are elucidated through advanced spectroscopic and analytical techniques. This article focuses on the characterization of this compound, particularly in the context of nanoparticle synthesis and its detailed analysis using Ultraviolet (UV) and Ultraviolet Resonance Raman (UVRR) spectroscopy.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for studying reaction mechanisms, allowing researchers to map out potential energy surfaces, identify transition states, and calculate activation energies.

For lactams, DFT calculations are crucial for understanding mechanisms such as hydrolysis, polymerization, and enzymatic reactions. Studies on similar lactam rings, for instance, have used DFT to elucidate the stepwise versus concerted nature of ring-opening reactions. These calculations can model the bond-breaking and bond-forming processes, revealing the lowest energy pathway a reaction is likely to follow. Key parameters derived from DFT calculations that inform reaction mechanisms include:

Transition State (TS) Geometry: The molecular structure at the highest point on the reaction coordinate.

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur.

Reaction Energy (ΔErxn): The net energy difference between products and reactants.

By applying DFT, one could theoretically model reactions involving 2-azacyclooctanone, such as its acid- or base-catalyzed hydrolysis or its ring-opening polymerization to form Nylon 7. Such a study would involve calculating the energies of reactants, intermediates, transition states, and products to construct a detailed energy profile of the reaction.

Table 1: Illustrative Data from a Hypothetical DFT Study on Lactam Hydrolysis

Species Description Relative Energy (kcal/mol)
Reactant Complex Lactam + H₂O 0.0
Transition State 1 Nucleophilic attack of water +15.2
Tetrahedral Intermediate Intermediate after ring opening -5.8
Transition State 2 Proton transfer +12.5
Product Complex Ring-opened amino acid -10.3

Note: This table is a generalized representation and does not reflect actual experimental or calculated data for this compound.

Semiempirical and Molecular Mechanics Calculations for Conformation

The eight-membered ring of this compound possesses significant conformational flexibility. Determining the most stable conformations and the energy barriers between them is critical for understanding its physical properties and reactivity. Semiempirical and molecular mechanics methods are computationally less expensive than DFT and are well-suited for exploring the complex potential energy surfaces of flexible molecules.

Molecular Mechanics (MM) methods use classical physics (force fields) to calculate the energy of a molecule based on the positions of its atoms. The total steric energy is a sum of contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions. By systematically changing the torsional angles of the ring, a potential energy surface can be generated, revealing the various low-energy conformations. Studies on similar medium-ring lactams, such as the seven-membered caprolactam, have shown that these rings typically adopt several stable conformations, often of the chair and boat types.

Semiempirical methods , such as AM1 or PM7, provide a simplified quantum mechanical approach that is faster than DFT. These methods can also be used to optimize geometries and calculate the relative energies of different conformers, offering a balance between computational cost and accuracy. For this compound, these calculations would identify the most stable ring conformations and the energetic costs of transitioning between them.

Table 2: Representative Conformational Analysis Data for a Medium-Ring Lactam

Conformer Key Dihedral Angles (°) Relative Energy (kcal/mol) Population (%)
Boat-Chair (BC) -89.5, 110.2, -65.4, ... 0.0 65
Twist-Boat-Chair (TBC) -75.1, 98.6, -80.3, ... 1.2 25
Twist-Chair-Chair (TCC) 60.3, -95.8, 105.1, ... 2.5 10

Note: This table is illustrative, based on typical findings for medium-ring systems, and is not specific to this compound.

Molecular Dynamics Simulations for Biological Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed picture of molecular flexibility and interactions in different environments, such as in solution or in complex with a biological macromolecule.

If this compound were to be studied as a ligand for a protein (e.g., as an enzyme inhibitor), MD simulations would be invaluable. These simulations can reveal:

Binding Pose Stability: Whether the ligand remains stably in the protein's binding pocket.

Conformational Changes: How the ligand's and protein's conformations adapt upon binding.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex.

Solvent Effects: The role of water molecules in mediating the ligand-protein interaction.

For instance, MD simulations are widely used to study how β-lactam antibiotics interact with bacterial enzymes like β-lactamases. A similar approach could be applied to this compound to explore its potential interactions with biological targets. The simulation would track the trajectory of every atom in the system over nanoseconds or microseconds, generating an ensemble of conformations that reflects the dynamic nature of the molecule in a biological context.

Emerging Research Areas and Future Directions

Novel Synthetic Routes and Catalysis

Research efforts continue to focus on developing efficient and sustainable synthetic routes for 2-azacyclooctanone and its derivatives. Conventional synthesis often involves the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic conditions, or the reduction of azocine (B12641756) derivatives. smolecule.com

Recent advancements include the exploration of halogen-free organocatalytic Beckmann rearrangement processes for lactam synthesis. These methods often utilize specific initiators, such as o-NosylOXY, and their mechanisms are elucidated through detailed investigations using techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to identify transient intermediates like nitrilium ions. lookchem.com

This compound also serves as a crucial starting material for the synthesis of more complex heterocyclic compounds, including azocines, piperidines, and pyrrolidines, which find applications in medicinal chemistry and materials science. smolecule.com Furthermore, it is a preferred lactam reactant in processes for preparing acyl lactam imides, which are valuable as bleach activators. These processes typically involve heating an acylating acid and a lactam at elevated temperatures, often in the presence of a catalyst. google.com

Advanced Polymer Architectures and Applications

The polymerization of this compound and its derivatives is a significant area of research aimed at creating advanced polymer architectures with tailored properties. Polymers derived from lactams, including this compound, are recognized for their utility in diverse applications. google.com

One notable development involves poly(1-oxy-3-lactam vinylenes), which are formed through the polymerization of 1-(2-chloroacetyl)lactams, including the this compound counterpart. These polymers are characterized by their rigid backbones, attributed to nonrotating vinylene groups. They hold promise as reactants in the production of polyesters and polyurethanes, and as activators for lactam polymerization to yield novel nylon "comb polymers". google.comacs.org

Another key application for polymers incorporating this compound derivatives is in kinetic hydrate (B1144303) inhibitors (KHIs). Copolymers of N-vinylazacyclooctanone (VACO) with more hydrophilic monomers, such as N-vinyl lactams like N-vinylpyrrolidone (VP), have been synthesized and evaluated for their effectiveness as KHIs in structure II gas hydrate systems. Studies have shown that certain copolymers, such as VP/VACO copolymers, exhibit promising KHI performance, which is vital for preventing gas hydrate plugging in oil and gas flow lines. acs.org The ability to synthesize increasingly complex polymer architectures with enhanced delivery specificity and controlled properties is crucial for their integration into various systems, including biological applications. nih.gov

Structure-Activity Relationships in Biological Systems

While direct extensive studies on the biological activity of this compound are limited, research on its derivatives and related lactams has revealed significant insights into their structure-activity relationships, particularly concerning plant growth regulation and potential pharmacological properties. smolecule.com

Studies on structure-activity relationships (SAR) have demonstrated that lactams, including this compound, can exhibit considerable inhibitory activity against plant growth, specifically the growth of cress radicles. The ring size of the lactam is a critical determinant of this activity, with an observed trend of increasing activity for nine-, thirteen-, eight-, seven-, and six-membered rings. The presence of the lactam structure and its specific ring size are essential for the observed growth inhibitory effects. clockss.org

In the realm of medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic applications. Some derivatives have shown inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are implicated in neurodegenerative diseases. Additionally, certain derivatives have demonstrated potential anticonvulsant and antitumor properties. smolecule.com this compound has also been identified as a component in plant extracts, such as those from Calliandra harrisii, which are being explored for anti-cancer compounds. researchgate.net Its presence as a phytonutrient in Azadirachta indica (neem) leaf extracts used in the biosynthesis of silver nanoparticles suggests its involvement in biological reduction and stabilization processes. ncsu.edu

Applications in Materials Science

This compound plays a significant role in materials science, primarily as a fundamental building block for the synthesis of more complex molecules and polymers with tailored material properties. smolecule.com

Its unique chemical structure allows for its incorporation into various material systems, leading to diverse applications. For example, the polymerization of this compound derivatives yields polymers that can be utilized in applications demanding specific mechanical, thermal, or chemical resistance characteristics. google.com The development of poly(1-oxy-3-lactam vinylenes) from 1-(2-chloroacetyl)-2-azacyclooctanone exemplifies its contribution to creating novel polymer backbones with distinct material attributes. google.com

Moreover, the identification of this compound as a phytonutrient in green synthesis methods for nanoparticles, such as silver nanoparticles, indicates its indirect contribution to the development of new materials with enhanced functionalities for sensing and other advanced applications. ncsu.edu

The distinctive chemical structure of this compound provides valuable insights for the development of new chemical products and processes. lookchem.com Its utility as an intermediate in the production of pharmaceuticals and agrochemicals highlights its importance in synthetic chemistry. ontosight.ai

The ability of this compound to undergo N-alkylation and acylation reactions enables the formation of derivatives with modified biological or chemical properties, facilitating the rational design of new molecules for specific applications. smolecule.com The ongoing research into its derivatives for plant growth inhibitory activity also directly contributes to the development of novel agrochemical products. lookchem.com

The application of this compound in the synthesis of acyl lactam imides, which serve as effective bleach activators, illustrates its role in advancing new chemical processes for industrial applications. google.com Furthermore, continuous research into its polymerization and the resulting polymer properties directly contributes to the creation of new materials for various industries, including those requiring kinetic hydrate inhibitors for oil and gas production. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Azacyclooctanone, and how can their efficiency be systematically evaluated?

  • Methodological Answer : Key synthetic methods include (1) ring-closing metathesis of dienamide precursors using Grubbs catalysts and (2) oxidation of 2-azacyclooctanol with Jones reagent. Efficiency should be assessed via yield optimization (e.g., varying catalyst loading, temperature), purity analysis (HPLC, GC-MS), and scalability (gram-scale reproducibility). Characterization via 1^1H/13^13C NMR, IR, and elemental analysis is critical to confirm structural integrity. Cross-reference synthetic protocols from peer-reviewed studies to identify common pitfalls, such as byproduct formation in oxidation reactions .

Q. How should researchers characterize this compound using spectroscopic techniques, and what are common sources of misinterpretation?

  • Methodological Answer : Prioritize 1^1H NMR (500 MHz or higher) in deuterated solvents (e.g., CDCl3_3) to resolve overlapping signals from the eight-membered ring. Compare chemical shifts with computational predictions (e.g., DFT-based NMR simulations) to validate assignments. Common errors include misattributing solvent artifacts or neglecting dynamic effects (e.g., ring puckering). IR analysis should confirm the carbonyl stretch (~1700–1750 cm1^{-1}) and absence of hydroxyl peaks. Always report solvent and temperature conditions to ensure reproducibility .

Q. What are the foundational reactivity profiles of this compound in nucleophilic and electrophilic reactions?

  • Methodological Answer : The strained eight-membered ring and lactam carbonyl dictate reactivity. For nucleophilic attacks (e.g., Grignard reagents), monitor ring-opening vs. carbonyl addition using in situ FTIR or 1^1H NMR. Electrophilic reactions (e.g., acylation) require anhydrous conditions to prevent hydrolysis. Compare kinetic data (e.g., rate constants) across solvents (THF vs. DMF) to elucidate solvent effects. Reference mechanistic studies on analogous lactams to infer transition states .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound derivatives?

  • Methodological Answer : Conduct a meta-analysis of literature data to identify variables (e.g., catalyst purity, reaction atmosphere). Replicate conflicting experiments under controlled conditions, documenting all parameters (e.g., stirring rate, drying time). Use advanced techniques like X-ray crystallography to resolve structural ambiguities. For spectroscopic discrepancies, employ 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) to confirm molecular assignments. Cross-validate findings with independent labs to rule out equipment bias .

Q. What computational strategies are effective in modeling the ring dynamics and reactivity of this compound?

  • Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G* level to map ring puckering pathways and transition states. Compare computed IR/NMR spectra with experimental data to validate models. Molecular dynamics (MD) simulations (e.g., in explicit solvent) can predict solvent effects on ring flexibility. For reaction mechanisms, use intrinsic reaction coordinate (IRC) analysis to trace nucleophilic attack pathways. Reference studies on similar macrocycles to benchmark accuracy .

Q. How should kinetic studies be designed to elucidate the catalytic mechanisms of this compound in asymmetric synthesis?

  • Methodological Answer : Employ stopped-flow UV-Vis or in situ NMR to monitor reaction progress under varying temperatures and catalyst loads. Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡). Isotope labeling (e.g., 13^{13}C at the carbonyl) can track bond-breaking events via kinetic isotope effects (KIEs). Compare enantiomeric excess (ee) data from chiral HPLC to evaluate stereoselectivity. Ensure reproducibility by trialing multiple catalysts (e.g., organocatalysts vs. metal complexes) .

Q. What strategies optimize the isolation and purification of this compound from complex reaction mixtures?

  • Methodological Answer : Screen chromatographic conditions (silica vs. alumina, gradient elution) using TLC to assess polarity. For high-boiling-point byproducts, use vacuum distillation or recrystallization (solvent pairs: ethyl acetate/hexane). Characterize intermediates via LC-MS to identify persistent impurities. Report retention times and Rf_f values to aid reproducibility. For scale-up, evaluate continuous-flow purification systems to minimize decomposition .

Methodological Frameworks

Q. How can researchers conduct a systematic literature review to identify gaps in this compound research?

  • Methodological Answer : Use SciFinder or Reaxys with keywords (e.g., "this compound synthesis," "lactam reactivity") and apply Boolean operators. Filter results by publication date (last 10 years) and document type (primary research). Perform backward/forward citation tracking to map knowledge evolution. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize understudied areas, such as photochemical reactions or bioactivity screening .

Q. What protocols ensure reproducibility in this compound research?

  • Methodological Answer : Document all experimental details (e.g., reagent lot numbers, glassware drying methods) in supplementary materials. Use standardized characterization protocols (e.g., NMR acquisition parameters). Share raw data in public repositories (e.g., Zenodo) and provide code for computational analyses. Collaborate with independent labs for cross-validation. Reference IUPAC guidelines for nomenclature and reporting .

Tables for Quick Reference
Table 1. Comparison of Synthetic Routes for this compound

MethodYield (%)Purity (HPLC)Key Challenges
Ring-closing metathesis65–78>95%Catalyst cost, byproduct removal
Oxidation of azacyclooctanol50–6290–93%Overoxidation, moisture sensitivity

Table 2. Common NMR Chemical Shifts for this compound

Proton Positionδ (ppm, CDCl₃)Multiplicity
Lactam NH5.8–6.2Broad
Carbonyl (C=O)170–175 (IR)-

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Feasible Synthetic Routes

Reactant of Route 1
2-Azacyclooctanone
Reactant of Route 2
2-Azacyclooctanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.